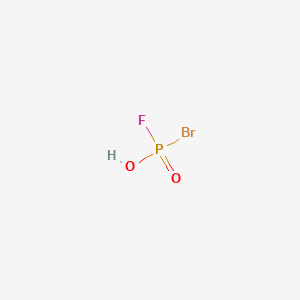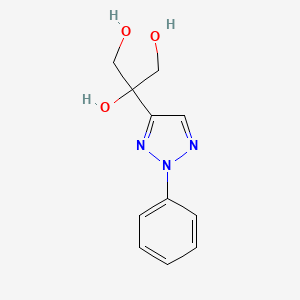
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their versatile chemical properties and potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the triazole ring can produce dihydrotriazoles.
科学的研究の応用
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological processes, such as cell division and signal transduction, resulting in the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
Uniqueness
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)propane-1,2,3-triol is unique due to its combination of a triazole ring with a propane-1,2,3-triol moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
29014-93-5 |
|---|---|
分子式 |
C11H13N3O3 |
分子量 |
235.24 g/mol |
IUPAC名 |
2-(2-phenyltriazol-4-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13N3O3/c15-7-11(17,8-16)10-6-12-14(13-10)9-4-2-1-3-5-9/h1-6,15-17H,7-8H2 |
InChIキー |
GRYPJLAHDSOWJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(CO)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



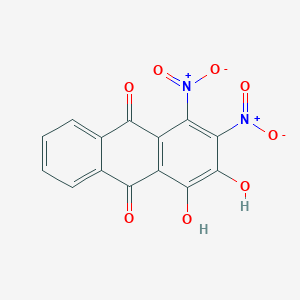
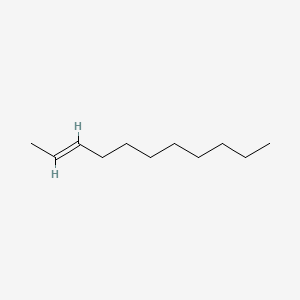

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)

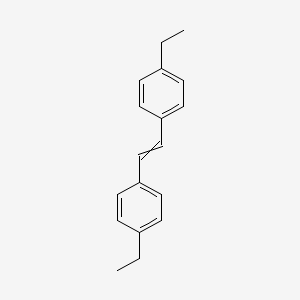



![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
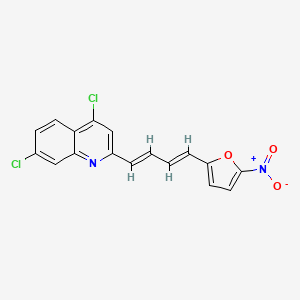
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
